1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
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Overview
Description
The compound “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in the synthesis of various pharmacophores . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a three-step reaction sequence, which includes an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis
The molecular structure of similar compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The stereochemistry and relative configurations of the synthesized compounds are determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds involve nucleophilic substitution and addition reactions . For instance, nucleophilic reagents react with 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]-pyrimidine-7-carbonitrile in two ways, depending on the nature of the reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy .Scientific Research Applications
Drug Discovery
The triazolo[4,5-d]pyrimidine scaffold, which is part of the compound, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
The compound can be used in organic synthesis due to the presence of the 1,2,3-triazole motif . This motif has received a great deal of attention in academics and industry .
Polymer Chemistry
The 1,2,3-triazoles, a part of the compound, have applications in polymer chemistry . They contribute to the high chemical stability of polymers .
Supramolecular Chemistry
The compound can be used in supramolecular chemistry . The 1,2,3-triazoles in the compound have a strong dipole moment and hydrogen bonding ability, which are beneficial in this field .
Bioconjugation
The compound can be used in bioconjugation . The 1,2,3-triazoles in the compound can act as a linker in the bioconjugation process .
Chemical Biology
The compound can be used in chemical biology . The 1,2,3-triazoles in the compound can be used as a probe in chemical biology studies .
Fluorescent Imaging
The compound can be used in fluorescent imaging . The 1,2,3-triazoles in the compound can be used as a fluorophore .
Materials Science
The compound can be used in materials science . The 1,2,3-triazoles in the compound contribute to the high chemical stability of materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-3-9-16(27)24-10-12-25(13-11-24)18-17-19(21-14-20-18)26(23-22-17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDBXYQODZDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one |
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